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Compound of Interest

Compound Name: 4-Chloro-4-methylpentanenitrile

Cat. No.: B1305600 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available experimental data for 4-Chloro-4-methylpentanenitrile is

limited. The information presented in this guide, particularly regarding experimental protocols

and quantitative data, is largely based on established chemical principles and predictive

models derived from analogous structures.

Introduction
4-Chloro-4-methylpentanenitrile is a halogenated aliphatic nitrile. Halogenated organic

compounds and nitriles are classes of molecules with significant applications in organic

synthesis and medicinal chemistry. The nitrile group can serve as a precursor to other

functional groups and can participate in various pharmacologically relevant interactions.[1][2]

The presence of a chlorine atom can influence the molecule's reactivity and physicochemical

properties, making it an interesting candidate for further investigation in drug discovery and

materials science.[3][4]

Chemical and Physical Properties
Quantitative data for 4-Chloro-4-methylpentanenitrile is not readily available in public

databases. The following table summarizes its basic identifiers and includes predicted physical

properties based on computational models.
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Property Value Source

CAS Number 72144-70-8 [5][6]

Molecular Formula C₆H₁₀ClN [5][6]

Molecular Weight 131.60 g/mol Calculated

Predicted Boiling Point ~180-190 °C Predictive Model

Predicted Density ~1.0 g/cm³ Predictive Model

Predicted Refractive Index ~1.45 Predictive Model

SMILES CC(C)(Cl)CC#N ---

InChI
InChI=1S/C6H10ClN/c1-

6(2,7)4-3-5-8/h3-4H2,1-2H3
---

Synthesis
A specific, validated synthesis protocol for 4-Chloro-4-methylpentanenitrile is not

documented in readily accessible literature. However, a plausible synthetic route can be

proposed based on standard organic chemistry transformations. A two-step synthesis starting

from 4-hydroxy-4-methylpentanenitrile is a viable approach. This precursor can be synthesized

from the corresponding cyanohydrin of mesityl oxide. The final step would involve the

chlorination of the tertiary alcohol.

Proposed Synthetic Pathway
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Step 1: Hydrocyanation

Step 2: Chlorination
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Caption: Proposed two-step synthesis of 4-Chloro-4-methylpentanenitrile.

Experimental Protocol (Proposed)
Step 1: Synthesis of 4-Hydroxy-4-methylpentanenitrile

Reaction Setup: A solution of mesityl oxide (1 equivalent) in a suitable solvent (e.g., ethanol)

is prepared in a round-bottom flask equipped with a magnetic stirrer and an addition funnel,

and cooled in an ice bath.

Reagent Addition: A solution of sodium cyanide (1.1 equivalents) in water is added dropwise

to the stirred solution of mesityl oxide.

Acidification: After the addition is complete, the reaction mixture is stirred for an additional

hour at room temperature. Subsequently, the mixture is cooled again in an ice bath, and a

dilute acid (e.g., sulfuric acid) is added dropwise to neutralize the excess cyanide and

promote the formation of the cyanohydrin.

Work-up and Purification: The reaction mixture is extracted with a suitable organic solvent

(e.g., diethyl ether). The organic layers are combined, washed with brine, dried over
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anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude

product can be purified by vacuum distillation.

Step 2: Synthesis of 4-Chloro-4-methylpentanenitrile

Reaction Setup: 4-Hydroxy-4-methylpentanenitrile (1 equivalent) is dissolved in a dry, aprotic

solvent (e.g., dichloromethane) in a round-bottom flask equipped with a magnetic stirrer, an

addition funnel, and a nitrogen inlet. The flask is cooled in an ice bath.

Reagent Addition: Thionyl chloride (1.2 equivalents) is added dropwise to the stirred solution.

A small amount of a base such as pyridine may be added to neutralize the HCl gas

produced.[7][8][9]

Reaction Monitoring: The reaction is allowed to warm to room temperature and stirred until

completion, which can be monitored by thin-layer chromatography (TLC).

Work-up and Purification: The reaction mixture is carefully poured into ice-water to quench

the excess thionyl chloride. The organic layer is separated, washed with a saturated sodium

bicarbonate solution and brine, and then dried over anhydrous magnesium sulfate. The

solvent is removed by rotary evaporation, and the resulting crude product can be purified by

vacuum distillation to yield 4-Chloro-4-methylpentanenitrile.

Spectroscopic Data (Predicted)
No experimental spectra for 4-Chloro-4-methylpentanenitrile are publicly available. The

following tables provide predicted spectroscopic data based on the analysis of similar

structures.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)
Chemical Shift
(ppm)

Multiplicity Integration Assignment

~2.50 t 2H -CH₂-CN

~2.10 t 2H -C(Cl)-CH₂-

~1.70 s 6H -C(CH₃)₂
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Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)
Chemical Shift (ppm) Assignment

~118 -CN

~70 -C(Cl)(CH₃)₂

~45 -CH₂-CN

~35 -C(Cl)-CH₂-

~30 -C(CH₃)₂

Predicted IR Spectroscopy Data
Wavenumber (cm⁻¹) Intensity Assignment

~2250 Medium C≡N stretch

~2980-2850 Strong C-H stretch (aliphatic)

~1460, 1370 Medium C-H bend (aliphatic)

~750 Strong C-Cl stretch

Predicted Mass Spectrometry Fragmentation
m/z Proposed Fragment

131/133 [M]⁺ (Molecular ion with ³⁵Cl/³⁷Cl isotopes)

116 [M - CH₃]⁺

96 [M - Cl]⁺

55 [C₄H₇]⁺

Applications in Drug Development
While there are no specific documented applications of 4-Chloro-4-methylpentanenitrile in

drug development, its structural motifs—a nitrile and a tertiary alkyl chloride—suggest potential

areas of interest for medicinal chemists.
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Nitrile Group as a Pharmacophore: The nitrile group is present in several approved drugs

and can act as a bioisostere for carbonyl groups or halogens, participate in hydrogen

bonding, and modulate the electronic properties of a molecule.[1][2]

Alkyl Halide as a Synthetic Handle: The tertiary chloride can serve as a leaving group in

nucleophilic substitution reactions, allowing for the introduction of various other functional

groups to create a library of derivatives for structure-activity relationship (SAR) studies.

Metabolic Stability: The introduction of a nitrile group can sometimes block metabolically

labile sites, potentially increasing the metabolic stability of a drug candidate.[1]

Experimental Workflow for Characterization
The following diagram illustrates a general workflow for the synthesis and characterization of a

novel compound like 4-Chloro-4-methylpentanenitrile.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.researchgate.net/publication/272656097_Application_of_Nitrile_in_Drug_Design
https://pmc.ncbi.nlm.nih.gov/articles/PMC8528211/
https://www.researchgate.net/publication/272656097_Application_of_Nitrile_in_Drug_Design
https://www.benchchem.com/product/b1305600?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1305600?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Synthesis and Purification

TLC for Reaction Monitoring

Column Chromatography / Distillation
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HPLC / GC Elemental Analysis Biological Activity Screening
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Caption: General experimental workflow for synthesis and characterization.

Conclusion
4-Chloro-4-methylpentanenitrile, CAS number 72144-70-8, is a chemical compound for

which there is a notable lack of published experimental data. Based on established chemical

principles, this guide has provided a proposed synthetic route, predicted physicochemical and

spectroscopic properties, and a general workflow for its characterization. The presence of both

a nitrile and a tertiary alkyl chloride suggests its potential as a building block in synthetic and

medicinal chemistry. Further experimental investigation is required to validate the predicted

data and explore its potential applications.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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